2-ethoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1-naphthamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[(1-pyridin-4-yltriazol-4-yl)methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-2-28-19-8-7-15-5-3-4-6-18(15)20(19)21(27)23-13-16-14-26(25-24-16)17-9-11-22-12-10-17/h3-12,14H,2,13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZJGGQLPISUAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=CN(N=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-ethoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1-naphthamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a naphthamide core with a triazole and pyridine substituent, contributing to its unique biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing triazole rings have shown activity against various bacterial strains. The mechanism often involves the inhibition of cell wall synthesis or interference with nucleic acid metabolism.
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 2-Ethoxy-N-triazole | ≤ 25 | Antibacterial |
| Similar Triazoles | ≤ 50 | Antifungal |
Anticancer Properties
Research has highlighted the anticancer potential of triazole derivatives. For example, studies have demonstrated that compounds with a similar structure to this compound can induce apoptosis in cancer cells by activating specific signaling pathways.
Case Study:
In a study examining various triazole derivatives for anticancer activity against breast cancer cell lines (MCF-7), several compounds demonstrated IC50 values in the low micromolar range (10–30 μM), indicating substantial efficacy.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Compounds containing triazole rings often act as enzyme inhibitors by binding to active sites. This interaction can disrupt metabolic processes critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : The compound may also modulate receptor activity, influencing cellular signaling pathways linked to growth and survival.
Research Findings
A series of in vitro studies have been conducted to evaluate the pharmacological properties of this compound:
In Vitro Studies
In vitro assays have shown that the compound exhibits:
- Cytotoxicity : Evaluated using MTT assays on various cell lines.
- Selectivity : Demonstrated lower toxicity towards non-cancerous cells compared to cancerous cells.
In Silico Studies
Molecular docking studies suggest that this compound has favorable binding interactions with several target proteins involved in cancer progression and microbial resistance.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Spectroscopic Comparisons
Key Observations:
- Triazole Substituents : The target’s pyridin-4-yl group contrasts with electron-withdrawing nitro (6b) or amidoxime (15) substituents in analogues. Pyridine’s basicity may improve solubility and metal coordination, whereas nitro groups (6b) could enhance electrophilicity for nucleophilic interactions .
- Amide Groups : The 1-naphthamide in the target compound offers a bulky aromatic system, favoring hydrophobic interactions, while phenylacetamide (6b) and indole-based amides (15) provide smaller or heterocyclic profiles .
- Spectral Data : IR spectra for analogues show consistent C=O stretches (~1670–1682 cm⁻¹), suggesting similar amide bond environments. The target’s ethoxy group may shift C-O stretches to ~1250 cm⁻¹, comparable to 6b (1275 cm⁻¹).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
